(2S)-Nethyl 2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride is a synthetic organic compound. It features a piperidine ring, which is a common structural motif in many biologically active molecules. This compound is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as the amino and ester groups are introduced through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ester group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Substitution reactions can introduce or modify functional groups on the piperidine ring or the amino acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperine, and piperidine alkaloids.
Amino Acid Esters: Compounds such as methyl esters of amino acids like methyl L-alanine and methyl L-glutamate.
Uniqueness
Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride is unique due to its specific combination of a piperidine ring with an amino acid ester, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C11H21ClN2O3 |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2)5-4-7(9(14)13-11)6-8(12)10(15)16-3;/h7-8H,4-6,12H2,1-3H3,(H,13,14);1H/t7?,8-;/m0./s1 |
InChI Key |
KHSABURZOCSIDI-MTICXXPYSA-N |
Isomeric SMILES |
CC1(CCC(C(=O)N1)C[C@@H](C(=O)OC)N)C.Cl |
Canonical SMILES |
CC1(CCC(C(=O)N1)CC(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
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